1-(1-methylpyrazol-3-yl)sulfonyl-2-propan-2-yl-3,4-dihydro-2H-quinoline
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Overview
Description
1-(1-methylpyrazol-3-yl)sulfonyl-2-propan-2-yl-3,4-dihydro-2H-quinoline is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline core structure, which is fused with a pyrazole ring and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methylpyrazol-3-yl)sulfonyl-2-propan-2-yl-3,4-dihydro-2H-quinoline typically involves multi-step organic reactions. One common method includes the condensation of a quinoline derivative with a pyrazole derivative under acidic or basic conditions. The sulfonyl group is introduced through sulfonation reactions using reagents like sulfonyl chlorides or sulfonic acids. The reaction conditions often require controlled temperatures and the use of solvents such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Industrial methods also focus on minimizing waste and using environmentally friendly reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
1-(1-methylpyrazol-3-yl)sulfonyl-2-propan-2-yl-3,4-dihydro-2H-quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the quinoline or pyrazole rings are replaced by other groups
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenated reagents like bromine (Br2) or chlorine (Cl2) in the presence of catalysts
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
1-(1-methylpyrazol-3-yl)sulfonyl-2-propan-2-yl-3,4-dihydro-2H-quinoline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a candidate for drug development due to its ability to interact with various biological targets.
Industry: Utilized in the production of advanced materials and as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of 1-(1-methylpyrazol-3-yl)sulfonyl-2-propan-2-yl-3,4-dihydro-2H-quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby blocking their catalytic function. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with an indole core structure, known for their broad-spectrum biological activities.
Imidazole Derivatives: Known for their antimicrobial and antifungal properties.
Pyrazole Derivatives: Widely studied for their anti-inflammatory and anticancer activities .
Uniqueness
1-(1-methylpyrazol-3-yl)sulfonyl-2-propan-2-yl-3,4-dihydro-2H-quinoline is unique due to its combined quinoline and pyrazole structure, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interact with diverse biological targets, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
1-(1-methylpyrazol-3-yl)sulfonyl-2-propan-2-yl-3,4-dihydro-2H-quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-12(2)14-9-8-13-6-4-5-7-15(13)19(14)22(20,21)16-10-11-18(3)17-16/h4-7,10-12,14H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNPGYHFMHOHEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2=CC=CC=C2N1S(=O)(=O)C3=NN(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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